molecular formula C9H11NO2 B1603832 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol CAS No. 36884-17-0

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol

Cat. No.: B1603832
CAS No.: 36884-17-0
M. Wt: 165.19 g/mol
InChI Key: HGLQOUQCZZTDIV-UHFFFAOYSA-N
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Description

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol is a heterocyclic compound that features a benzoxazine ring fused with a methanol group. This compound is of significant interest due to its potential biological activities and its role as a precursor in the synthesis of various bioactive molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

A robust and metal catalyst-free method has been developed for the synthesis of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol. This method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of sodium hydroxide in water at room temperature . The reaction is highly regioselective and offers a good substrate scope, producing both N-substituted and N-unsubstituted products .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above, with optimizations for scale-up. The use of water as a solvent and the absence of metal catalysts make this method environmentally friendly and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.

Scientific Research Applications

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor for drug development, particularly for compounds targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of polymers and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-benzo[e][1,3]oxazine
  • 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide
  • 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl

Uniqueness

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol is unique due to its specific structural features and the resulting biological activities. Its ability to act as a precursor for various bioactive molecules and its environmentally friendly synthesis method further distinguish it from similar compounds.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-5-7-6-12-9-4-2-1-3-8(9)10-7/h1-4,7,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLQOUQCZZTDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618504
Record name (3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36884-17-0
Record name (3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol
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(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol
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(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol
Reactant of Route 5
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol
Reactant of Route 6
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol

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